Glabranin

Descripción general

Descripción

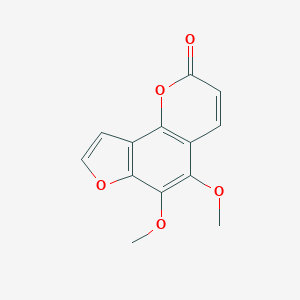

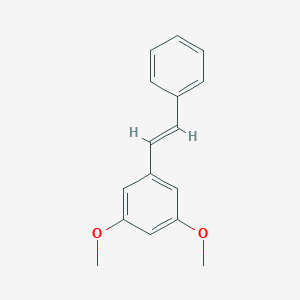

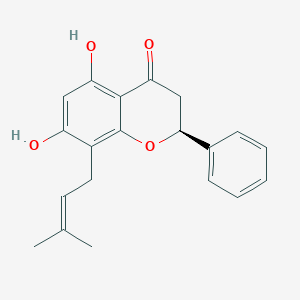

Glabranin is a flavanone, a subclass of the flavonoid group . It is a prenylated isoflavonoid of G. glabra L. roots (European licorice, Fabaceae) .

Synthesis Analysis

An efficient formal synthesis of (±)-glabridin was accomplished in 10 steps from resorcinol using Raney Ni to reduce carbon–carbon double bonds in α, β-unsaturated carbonyl compound as the key step .Molecular Structure Analysis

Glabranin has been studied using molecular docking and dynamics simulation methods . The trajectories of the selected complexes and the receptors were analyzed through 100 ns of MD (Molecular Dynamics) simulation using GROMACS (GROningen MAchine for Chemical Simulations) 4.6.2 software package under AMBER99SB force field (Assisted Model Building with Energy Refinement) .Chemical Reactions Analysis

The chemical properties of the pigments (decarboxylation, oxidation, conjugation, and chlorination reactions as well as the acyl group migration phenomenon) have been studied .Physical And Chemical Properties Analysis

Glabranin has the molecular formula C20H20O4 . Its melting point is 169–170°C .Aplicaciones Científicas De Investigación

Acetogenins from Annona glabra Seeds : Glabranin, identified in Annona glabra seeds, along with other mono-tetrahydrofuranic (mono-THF) acetogenins, has been studied for its role as a potent inhibitor of complex I of the mitochondrial respiratory chain (Gallardo et al., 1998).

Study of Saponins from Glycyrrhiza glabra Root : Glabranin-A and Glabranin-B, identified as saponins from Glycyrrhiza glabra root, were characterized for their glycoside structures and potential applications in pharmacology (Varshney et al., 1983).

Bio- and Chemo- Transformations of Glabranin : This study explored the biotransformation of Glabranin, revealing that it can form benzofuran and benzopyran derivatives. Some of these compounds displayed moderate antiproliferative activity against human cancer cell lines, indicating Glabranin's potential in cancer research (Cano-Flores et al., 2020).

Antioxidant Activity-Guided Separation of Coumarins and Lignan : This study evaluated the antioxidant properties of Glabranin and found it to have significant activities in free radical scavenging, demonstrating its potential as a natural antioxidant source (Kassim et al., 2013).

Antiviral Effect of Flavonoids on the Dengue Virus : Glabranin showed a 70% inhibition effect on the dengue virus, highlighting its potential as an antiviral agent (Sánchez et al., 2000).

Oxygen Radical Antioxidant Capacity (ORAC) and Antibacterial Properties : This research showed that Glabranin, extracted from Melicope glabra, has high antioxidant capacity and significant antibacterial activity, suggesting its application in antimicrobial and antioxidant therapies (Quek et al., 2021).

Antimicrobial Agents from Higher Plants : Glabranin, identified from Glycyrrhiza lepidota, was characterized as an antimicrobial agent, supporting its use in antimicrobial therapies (Mitscher et al., 1983).

Specialized Metabolite Profiling of Different Glycyrrhiza glabra Organs : This study profiled specialized metabolites in Glycyrrhiza glabra, including Glabranin, and explored their distinctive accumulation among tissues, contributing to the understanding of its pharmacological properties (Celano et al., 2021).

Screening of Antiplasmodial Properties among Some Traditionally Used Iranian Plants : Glycyrrhiza glabra, containing Glabranin, showed antiplasmodial activity, indicating potential applications in malaria treatment (Esmaeili et al., 2009).

Mecanismo De Acción

Target of Action

Glabranin, a flavanone derived from the leaves of the Glycyrrhiza glabra L. plant , has been identified as a potential inhibitor against prostate cancer . The primary targets of Glabranin are point mutations such as T877A and W741L prevalent in advanced prostate cancer patients . These mutations are known to impart treatment resistance and promote cancer development .

Mode of Action

Glabranin interacts with its targets (T877A and W741L mutations) in a way that allows for stronger interactions with the receptors, which can inhibit cancer progression . This interaction was identified through an in-silico method where Glabranin and its derivatives were virtually screened . Molecular Dockings were performed to find the ligand-receptor complexes with the lowest binding energy .

Biochemical Pathways

It’s clear that glabranin’s interaction with its targets influences the progression of prostate cancer

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Glabranin were evaluated using various tools . These properties are crucial in determining the bioavailability of Glabranin.

Result of Action

The molecular and cellular effects of Glabranin’s action involve the inhibition of point mutations like T877A and W741L in prostate cancer . This inhibition can potentially combat the progression of prostate cancer and drug resistance .

Action Environment

leaves, from which Glabranin is derived . These factors could potentially influence the action, efficacy, and stability of Glabranin.

Direcciones Futuras

Glabranin has shown potential as an inhibitor against prostate cancer . It was revealed that GlaMod2 phytocompound was effective against T877A and W741L mutations in prostate cancer . This phytocompound may therefore be effective in the development of prostate cancer inhibitors for patients with mutant androgen receptors .

Propiedades

IUPAC Name |

(2S)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWSYIQAGQMLFS-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194796 | |

| Record name | Glabranin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glabranin | |

CAS RN |

41983-91-9 | |

| Record name | Glabranin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41983-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glabranin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041983919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glabranin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

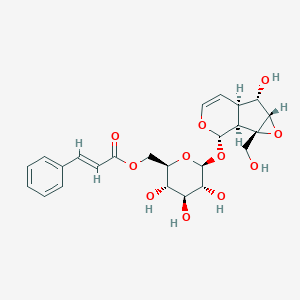

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)